molecular formula C25H22N2O3S B3003233 (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864974-90-3

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3003233
CAS No.: 864974-90-3
M. Wt: 430.52
InChI Key: HTKRUPQNNCNQQG-QPLCGJKRSA-N
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Description

This compound features a benzothiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a methyl group at position 4. The Z-configuration ensures spatial orientation of the benzoyl group at position 4, influencing electronic and steric properties. Its molecular formula is C₂₅H₂₂N₂O₃S (MW: 430.52 g/mol). Key functional groups include a benzoyl moiety (electron-withdrawing), methoxyethyl chain (enhancing solubility), and methylbenzo[d]thiazole (aromatic heterocycle) .

Properties

IUPAC Name

4-benzoyl-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-8-13-21-22(16-17)31-25(27(21)14-15-30-2)26-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKRUPQNNCNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Similarly, by inhibiting MAO-B, it prevents the degradation of dopamine, resulting in increased dopamine levels. These changes can have downstream effects on various cognitive and motor functions.

Biological Activity

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique structural features, including the ylidene functional group and the presence of a benzo[d]thiazole moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural features are essential for its reactivity and biological interactions.

Feature Description
Core Structure Benzothiazole moiety
Functional Groups Benzamide, ylidene
Molecular Weight 366.47 g/mol

Biological Activity Overview

Biological activity refers to the effects a compound exerts on living organisms. For (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, preliminary studies indicate several potential therapeutic applications:

  • Anticancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cellular mechanisms such as microtubule dynamics. Similar compounds have shown efficacy comparable to FDA-approved antitubulin drugs, suggesting that this compound could be a viable candidate for further development in oncology .
  • Antimicrobial Properties : The presence of a benzothiazole core has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains, indicating that (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could possess similar properties.
  • Anti-inflammatory Effects : The structural characteristics may allow interaction with inflammatory pathways, potentially leading to anti-inflammatory outcomes. This is particularly relevant in conditions where inflammation plays a key role in disease progression.

The proposed mechanisms through which (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exert its biological effects include:

  • Inhibition of Tubulin Polymerization : By disrupting microtubule dynamics, the compound can induce cell cycle arrest in cancer cells.
  • Antioxidant Activity : The presence of specific functional groups may contribute to free radical scavenging capabilities, enhancing cellular protection against oxidative stress .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide:

  • A study on methoxy-substituted benzothiazoles indicated significant cytotoxicity against human cancer cell lines, with IC50 values in the nanomolar range .
  • Another investigation highlighted the antimicrobial efficacy of benzothiazole derivatives against drug-resistant strains, reinforcing the potential for (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide to be developed as an antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares a benzamide-thiadiazole/benzothiazole backbone with several analogs. Key differences lie in substituents, which modulate physicochemical and biological properties.

Table 1: Structural and Functional Group Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Functional Groups Reference
(Z)-4-Benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide C₂₅H₂₂N₂O₃S 430.52 2-Methoxyethyl, 6-methyl, 4-benzoyl Not reported Benzoyl, methoxyethyl, benzothiazolylidene
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 Isoxazole, phenyl 160 Isoxazole, benzamide
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 Acetylpyridinyl, phenyl 290 Acetyl, pyridine, benzamide
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) C₂₄H₂₀N₄O₃S 444.52 Ethyl ester, methylnicotinic acid 200 Ester, nicotinic acid, benzamide
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 392.48 Dimethylamino-acryloyl, 3-methylphenyl 200 Acryloyl, dimethylamino, benzamide
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide C₂₃H₂₆FN₃O₃S₂ 487.59 Azepan-1-ylsulfonyl, 4-fluoro, 3-ethyl Not reported Sulfonyl, fluoro, ethyl

Key Observations

Molecular Weight and Solubility :

  • The target compound (430.52 g/mol) has a higher molecular weight than 4g (392.48 g/mol) but lower than azepan-sulfonyl analogs (487.59 g/mol) . The methoxyethyl group likely improves aqueous solubility compared to ethyl or phenyl substituents in analogs like 8b or 4g.

Melting Points and Stability :

  • Analogs with rigid aromatic systems (e.g., 8a, mp 290°C) exhibit higher melting points than those with flexible chains (e.g., 4g, mp 200°C). The target compound’s melting point is unreported, but its methoxyethyl group may reduce crystallinity compared to 8a .

Polar Substituents: Sulfonyl () and methoxyethyl groups enhance polarity, whereas methyl or ethyl groups (8a, 8b) increase hydrophobicity .

Biological Implications: The dimethylamino-acryloyl group in 4g may confer basicity, influencing receptor binding compared to the neutral benzoyl group in the target compound . Fluorine in azepan-sulfonyl analogs () could enhance metabolic stability and bioavailability compared to the target compound’s methyl group .

Spectroscopic Trends

  • IR Spectroscopy :
    • Carbonyl stretches (1605–1719 cm⁻¹) vary with substituent electron effects. The target compound’s benzoyl C=O is expected near 1660–1680 cm⁻¹, similar to 8a (1605 cm⁻¹) .
  • NMR :
    • Methoxyethyl protons in the target compound would resonate near δ 3.2–3.5 ppm, distinct from ethyl groups (δ 1.0–1.5 ppm) in analogs like 8b .

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